5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one
Brand Name: Vulcanchem
CAS No.: 881567-19-7
VCID: VC6781598
InChI: InChI=1S/C19H18N4O2/c1-25-13-8-6-12(7-9-13)10-23-11-16(24)17(18(23)20)19-21-14-4-2-3-5-15(14)22-19/h2-9,20,24H,10-11H2,1H3,(H,21,22)
SMILES: COC1=CC=C(C=C1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O
Molecular Formula: C19H18N4O2
Molecular Weight: 334.379

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one

CAS No.: 881567-19-7

Cat. No.: VC6781598

Molecular Formula: C19H18N4O2

Molecular Weight: 334.379

* For research use only. Not for human or veterinary use.

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one - 881567-19-7

Specification

CAS No. 881567-19-7
Molecular Formula C19H18N4O2
Molecular Weight 334.379
IUPAC Name 4-(1H-benzimidazol-2-yl)-5-imino-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-ol
Standard InChI InChI=1S/C19H18N4O2/c1-25-13-8-6-12(7-9-13)10-23-11-16(24)17(18(23)20)19-21-14-4-2-3-5-15(14)22-19/h2-9,20,24H,10-11H2,1H3,(H,21,22)
Standard InChI Key VSPUOXDZZXQXBQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Introduction

Chemical Identification and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound is systematically named 4-(1H-benzimidazol-2-yl)-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-3-ol under IUPAC conventions . Its molecular formula is C₁₈H₁₆N₄O₂, with a molecular weight of 320.3 g/mol . The structure integrates a benzimidazole moiety linked to a dihydropyrrolone ring, substituted with a 4-methoxyphenyl group at position 1 (Table 1).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₆N₄O₂
Molecular Weight320.3 g/mol
IUPAC Name4-(1H-Benzimidazol-2-yl)-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-3-ol
SMILESCOC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O
InChIKeyKKXBOXVRJQWTCJ-UHFFFAOYSA-N

The SMILES string highlights critical functional groups: a methoxy-substituted benzene ring (COC1=CC=C(C=C1)), a dihydropyrrolone core (N2CC(=C(C2=N)...O), and a benzimidazole system (C3=NC4=CC=CC=C4N3) .

Crystallographic and Stereochemical Considerations

While crystallographic data for this specific compound remains unpublished, related benzimidazole-pyrrolone hybrids exhibit planar configurations due to conjugated π-systems. The dihydropyrrolone ring typically adopts an envelope conformation, while the benzimidazole group maintains coplanarity with the central heterocycle . The absence of chiral centers suggests a non-stereospecific synthesis pathway, though this requires experimental validation.

Synthetic Pathways and Derivative Development

Reported Synthesis Strategies

  • Condensation Reactions: Coupling 2-aminobenzimidazole derivatives with α,β-unsaturated ketones under acidic conditions .

  • Multi-Component Reactions: Utilizing Ugi or Passerini reactions to assemble the pyrrolone ring while introducing aryl substituents .

For example, the PMC study describes the synthesis of A11, a benzimidazole-containing propanamide derivative, via amidation of preformed benzimidazole intermediates . While distinct from the target compound, this underscores the feasibility of modular synthetic approaches for similar architectures.

Structural Analogues and Modifications

Key structural analogues include:

  • A3: N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]-3-(4-hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)propanamide .

  • ZINC000004177153: 7-(4-Ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H- triazolo[1,5-a]pyrimidine-6-carboxamide .

These analogues share the benzimidazole core but diverge in peripheral substituents, highlighting the structural versatility of this chemotype.

Pharmacological and Biological Relevance

Hypothesized Mechanisms of Action

Benzimidazole derivatives are extensively studied for their kinase inhibitory and DNA-intercalating properties. The PMC study demonstrates that benzimidazole-containing compounds like A11 deplete conformational mutant p53 (mutp53) by inhibiting the co-chaperone DNAJA1, thereby suppressing cancer cell proliferation . While direct evidence for the target compound’s activity is lacking, structural similarities suggest potential interactions with:

  • Heat Shock Proteins (HSPs): Via the J-domain of DNAJA1 .

  • Oxidoreductases: FAD-dependent enzymes implicated in redox homeostasis .

In Silico Binding Predictions

Docking studies from the PMC article reveal that benzimidazole derivatives exhibit high affinity (−36.32 to −62.02 docking scores) for the J-domain of DNAJA1 . Substitutions at the pyrrolone ring’s 1-position (e.g., 4-methoxyphenyl) enhance hydrophobic interactions with Val 35 and Leu 38 residues, as observed in compound 7-3 . These insights support the hypothesis that the target compound may share similar binding modes.

Physicochemical Properties and Drug-Likeness

Calculated Properties

Using PubChem data and Lipinski’s rules:

  • LogP: Estimated at 2.1 (indicating moderate lipophilicity).

  • Hydrogen Bond Donors/Acceptors: 3 donors (NH, OH), 5 acceptors (O, N).

  • Polar Surface Area: ~110 Ų (suggesting moderate membrane permeability).

These properties align with guidelines for oral bioavailability, though experimental ADME studies are needed.

Stability and Reactivity

The enol form of the pyrrol-3-one ring may tautomerize to a keto form under physiological conditions, potentially affecting solubility. The benzimidazole moiety’s basicity (pKa ~5.4) suggests protonation in acidic environments, which could influence cellular uptake .

Research Gaps and Future Directions

Unanswered Questions

  • Synthetic Accessibility: No reported methods for the target compound.

  • Biological Screening: Absence of in vitro or in vivo activity data.

  • Metabolic Fate: Unknown pharmacokinetic and toxicological profiles.

Recommended Studies

  • Fragment-Based Drug Design: Leverage crystallographic screening data from related FAD-dependent oxidoreductases .

  • Mutp53 Depletion Assays: Evaluate efficacy in cancer cell lines overexpressing DNAJA1 .

  • SAR Optimization: Systematically vary substituents at positions 1 and 4 to enhance potency.

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